molecular formula C11H13BrO4 B13396510 Methyl-4-bromomethyl-2,6-dimethoxy benzoate

Methyl-4-bromomethyl-2,6-dimethoxy benzoate

Cat. No.: B13396510
M. Wt: 289.12 g/mol
InChI Key: GUUQHSQJQCYZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-4-bromomethyl-2,6-dimethoxy benzoate: is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.12 g/mol . It is a derivative of benzoic acid, specifically a methyl ester with bromomethyl and dimethoxy substituents on the aromatic ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-4-bromomethyl-2,6-dimethoxy benzoate typically involves the bromination of methyl-2,6-dimethoxybenzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl-4-bromomethyl-2,6-dimethoxy benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include alcohols.

Scientific Research Applications

Methyl-4-bromomethyl-2,6-dimethoxy benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl-4-bromomethyl-2,6-dimethoxy benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The dimethoxy groups enhance the compound’s solubility and facilitate its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

  • Methyl-4-bromomethylbenzoate
  • Methyl-2,6-dimethoxybenzoate
  • Methyl-4-(bromomethyl)benzoate

Uniqueness: Methyl-4-bromomethyl-2,6-dimethoxy benzoate is unique due to the presence of both bromomethyl and dimethoxy groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the dimethoxy groups enhance solubility and interaction with biological targets .

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 4-(bromomethyl)-2,6-dimethoxybenzoate

InChI

InChI=1S/C11H13BrO4/c1-14-8-4-7(6-12)5-9(15-2)10(8)11(13)16-3/h4-5H,6H2,1-3H3

InChI Key

GUUQHSQJQCYZTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)OC)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.